molecular formula C17H13ClN2O2 B2445006 methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate CAS No. 861208-66-4

methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate

Cat. No.: B2445006
CAS No.: 861208-66-4
M. Wt: 312.75
InChI Key: VGSODIGHLWDXET-UHFFFAOYSA-N
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Description

Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a chemical compound with a complex structure that includes a quinoline ring, a chlorophenyl group, and a carbamate moiety

Scientific Research Applications

Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate typically involves multiple steps, starting with the preparation of the quinoline ring. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an arylamine in the presence of a base. The resulting quinoline derivative is then reacted with 4-chlorophenyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: These compounds share the quinoline ring structure and may have similar biological activities.

    Chlorophenyl Compounds: These compounds share the chlorophenyl group and may have similar chemical reactivity.

    Carbamates: These compounds share the carbamate moiety and may have similar mechanisms of action.

Uniqueness

Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-17(21)20-16-10-15(11-6-8-12(18)9-7-11)19-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSODIGHLWDXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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